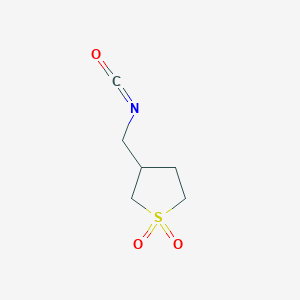
3-(异氰酸甲基)四氢噻吩 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol It is known for its unique structure, which includes an isocyanate group attached to a tetrahydrothiophene ring that is further oxidized to a dioxide form
科学研究应用
3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with phosgene to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality of the compound .
化学反应分析
Types of Reactions
3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isocyanate group to form amines or other derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide, such as ureas, carbamates, and amines. These products are valuable intermediates in the synthesis of more complex molecules .
作用机制
The mechanism of action of 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with various nucleophiles, including amines and alcohols. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives .
相似化合物的比较
Similar Compounds
3-(Isocyanatomethyl)tetrahydrothiophene: Lacks the dioxide functionality, making it less reactive in certain reactions.
3-(Isocyanatomethyl)thiophene: Contains a thiophene ring without the tetrahydro and dioxide modifications, resulting in different reactivity and applications.
Isocyanatomethyl derivatives: Various compounds with the isocyanatomethyl group attached to different ring systems or backbones.
Uniqueness
3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of the isocyanate group and the oxidized tetrahydrothiophene ring. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
属性
IUPAC Name |
3-(isocyanatomethyl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-7-3-6-1-2-11(9,10)4-6/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXKIRSUOWZZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378196 |
Source


|
| Record name | 3-(Isocyanatomethyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28800-41-1 |
Source


|
| Record name | 3-(Isocyanatomethyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
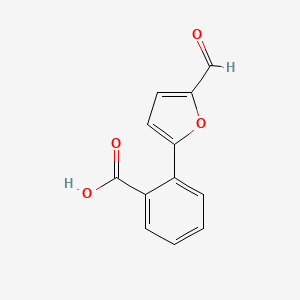
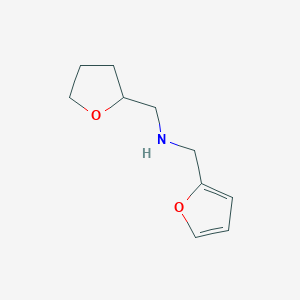
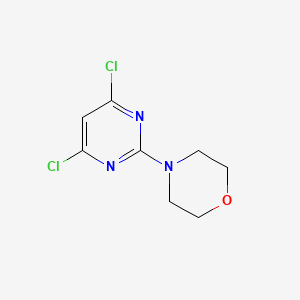
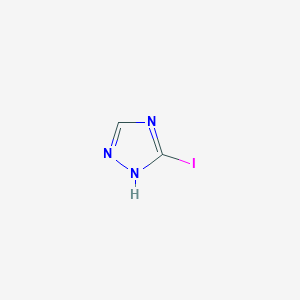
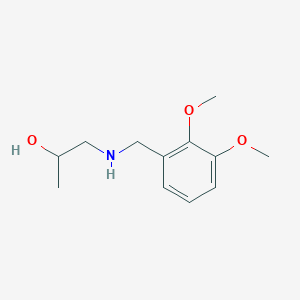
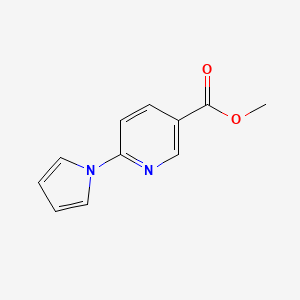
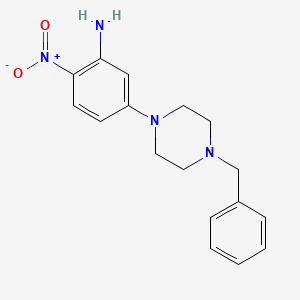
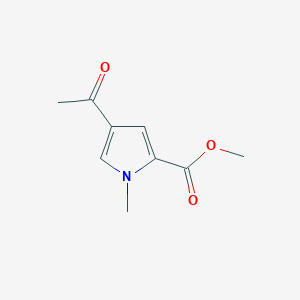
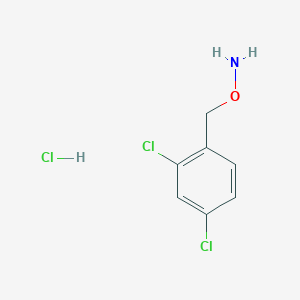
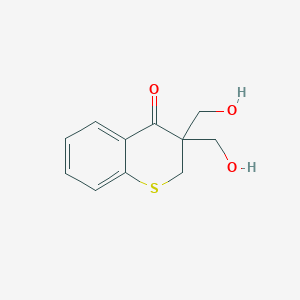
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)
